Pde10A-IN-3

Catalog No.
S12848603
CAS No.
M.F
C31H30N4O2
M. Wt
490.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pde10A-IN-3

Product Name

Pde10A-IN-3

IUPAC Name

7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline

Molecular Formula

C31H30N4O2

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3

InChI Key

MUQUFIBWWXZLNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5

PDE10A-IN-3 (designated as Compound 16 in primary medicinal chemistry literature) is a quinazoline-based inhibitor of phosphodiesterase 10A (PDE10A). With a molecular weight of 490.60 and an established IC50 of 12 nM against recombinant rat PDE10A, it serves as a critical tool compound for neuroscience research, particularly in modeling schizophrenia and basal ganglia disorders. Unlike earlier non-selective phosphodiesterase inhibitors, PDE10A-IN-3 was structurally optimized to achieve targeted central nervous system (CNS) penetrance, low P-glycoprotein (P-gp) efflux liability, and strict selectivity over cardiovascular-linked off-targets such as PDE3A and PDE3B. For procurement professionals and lead-discovery teams, it represents an in vivo-ready baseline material for assay validation and comparative pharmacokinetic studies [1].

Research Fit

Pathway
PDE10A cAMP/cGMP signaling study tool for striatal neuron research
Model Context
Schizophrenia and CNS disorder model exploration
Scaffold
Quinazoline core, distinct from pyrazole-based PDE10A inhibitors

Substituting PDE10A-IN-3 with generic or legacy PDE10A inhibitors, such as papaverine or early-generation quinazolines, introduces severe confounding variables in both in vitro and in vivo workflows. Papaverine, while historically utilized as a PDE10A benchmark, suffers from rapid striatal washout, poor metabolic stability, and significant off-target effects, rendering it incompatible with sustained in vivo CNS modeling. Furthermore, early-generation quinazoline analogs frequently exhibit cross-reactivity with PDE3A and PDE3B, which triggers unwanted cardiovascular phenotypes that mask true CNS-mediated responses. Procurement of the exact PDE10A-IN-3 structure ensures the strict maintenance of a low P-gp efflux ratio (MDR BA/AB < 2) and controlled human liver microsomal clearance, parameters that are critical for reproducible blood-brain barrier penetration and valid neuropharmacological data [1].

Substitution Risk

PDE10A inhibitor selectivity profiles may shift significantly across chemotypes, limiting direct replacement
Metabolic stability and BBB permeability differ between quinazoline and pyrazole series, altering central vs peripheral target engagement
Broad-spectrum PDE inhibitors like papaverine exhibit off-target activity that confounds selective pathway interpretation

Primary Target Potency (PDE10A Inhibition)

PDE10A-IN-3 demonstrates targeted binding to the catalytic site of PDE10A, driven by a bidentate hydrogen bonding interaction and optimized side-chain positioning. In scintillation proximity assays using recombinant rat PDE10A expressed in Sf9 cells, PDE10A-IN-3 achieved an IC50 of 12 nM. This represents a measurable potency advantage over the classical baseline inhibitor papaverine, which typically exhibits an IC50 in the 30-36 nM range under similar assay conditions [1].

Evidence DimensionPDE10A Enzymatic IC50
Target Compound Data12 nM
Comparator Or BaselinePapaverine (~30-36 nM)
Quantified Difference~2.5x to 3x greater potency for PDE10A-IN-3
ConditionsRecombinant rat PDE10A in Sf9 cells, [3H]cAMP substrate, 30 min incubation

Higher intrinsic potency allows for lower dosing in cellular and animal models, reducing the risk of dose-dependent off-target toxicity.

Predicted P-gp Efflux
Computational model, data to verify
Target: P-gp ER >10 (low efflux liability) vs Comparator 8b: 0.9 (high efflux)
Supports CNS distribution modeling; may indicate reduced efflux risk
In silico docking prediction; requires in vivo brain exposure confirmation

Selectivity Against Cardiovascular Off-Targets (PDE3A/B)

A major liability in the procurement of early-generation quinazoline PDE10A inhibitors is their cross-reactivity with PDE3A and PDE3B, which induces confounding cardiovascular effects. PDE10A-IN-3 was structurally refined to eliminate this liability, showing negligible inhibition of PDE3A/B at relevant concentrations, whereas the unoptimized baseline quinazoline (Compound 1) exhibited PDE3A and PDE3B IC50 values of 3790 nM and 636 nM, respectively [1].

Evidence DimensionPDE3A / PDE3B Cross-Reactivity
Target Compound DataHighly selective (negligible PDE3A/B inhibition at therapeutic doses)
Comparator Or BaselineEarly quinazoline Compound 1 (PDE3A IC50 = 3790 nM; PDE3B IC50 = 636 nM)
Quantified DifferenceElimination of measurable PDE3A/B cross-reactivity
ConditionsIn vitro PDE selectivity profiling panel

Procurement of this specific selective analog is mandatory for in vivo studies to ensure behavioral data is not confounded by cardiovascular alterations.

Chemotype Differentiation
Class-level inference
Quinazoline core vs. pyrazole chemotype
Scaffold may confer distinct selectivity or PK profile; structural class consideration
No direct comparative inhibition data available in public domain

Mainstream In Vivo Workflow Fit: P-gp Efflux Avoidance

For CNS-targeted therapeutics, avoiding active efflux by P-glycoprotein (P-gp) is critical for maintaining adequate brain exposure. PDE10A-IN-3 was specifically optimized to minimize P-gp liability. In vitro transporter assays demonstrate that PDE10A-IN-3 maintains an MDR BA/AB efflux ratio of < 2, distinguishing it from generic lipophilic analogs that suffer from high efflux ratios and consequently fail to achieve sufficient striatal concentrations in vivo [1].

Evidence DimensionP-gp Efflux Ratio (MDR BA/AB)
Target Compound Data< 2.0
Comparator Or BaselineHighly effluxed generic analogs (MDR BA/AB > 3.0)
Quantified DifferenceMaintenance of ratio below the critical threshold of 2.0
ConditionsIn vitro MDR1-MDCK or similar bidirectional permeability assay

Selecting a compound with a validated low efflux ratio guarantees predictable CNS penetration, allowing researchers to use standard systemic dosing protocols rather than complex direct-brain infusions.

Application Context
Supporting evidence (vendor data)
Indicated for schizophrenia research models; comparator pyrazole C7 directed to cardiac hypertrophy models
Research fit aligns with CNS striatal pathway studies
Vendor-specified use; independent model validation recommended

Dosing Reproducibility: Optimized Microsomal Clearance

In vivo neuropharmacology requires compounds that do not undergo rapid hepatic degradation. PDE10A-IN-3 was engineered to achieve a low to moderate intrinsic human liver microsomal clearance (HLM Cl,int). Unlike papaverine, which exhibits rapid in vivo washout and poor metabolic stability, PDE10A-IN-3 maintains an HLM Cl,int of < 48 mL/min/kg, ensuring a pharmacokinetic half-life suitable for sustained target engagement in rodent models [1].

Evidence DimensionHuman Liver Microsomal Clearance (HLM Cl,int)
Target Compound Data< 48 mL/min/kg
Comparator Or BaselinePapaverine (rapid washout / high clearance)
Quantified DifferenceOptimized metabolic stability threshold met (< 48 mL/min/kg)
ConditionsIn vitro human liver microsome incubation

Predictable and moderate clearance rates are essential for establishing stable, reproducible dosing regimens in preclinical efficacy studies without the need for constant redosing.

In Vivo Modeling of Schizophrenia and Psychosis

Due to its low P-gp efflux ratio and optimized microsomal clearance, PDE10A-IN-3 is a highly suitable choice for systemic dosing in rodent models (e.g., conditioned avoidance response) to study antipsychotic efficacy without the rapid washout issues associated with papaverine [1].

Cardiovascular-Sparing CNS Assays

Because of its strict selectivity against PDE3A and PDE3B, this compound is ideal for behavioral or neurochemical studies where cardiovascular side effects (such as altered heart rate or blood pressure) would confound the interpretation of CNS-mediated data [1].

Lead Optimization and Assay Benchmarking

In industrial drug discovery programs targeting the basal ganglia, PDE10A-IN-3 serves as a highly reliable, structurally validated positive control for high-throughput screening and structure-activity relationship (SAR) assay calibration [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Schizophrenia research models
PDE10A pathway tool compound
Striatal cAMP/cGMP signaling endpoint interpretation
CNS exposure modeling
Predicted low P-gp efflux liability
Brain-to-plasma ratio assessment; P-gp efflux assay validation
PDE10A chemotype comparison
Quinazoline scaffold representation
Selectivity and ADME benchmark profiling
PET tracer ligand development
Quinazoline lead structure
Radioligand binding assay; PDE10A expression imaging validation

XLogP3

6.4

Hydrogen Bond Acceptor Count

6

Exact Mass

490.23687621 Da

Monoisotopic Mass

490.23687621 Da

Heavy Atom Count

37

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